molecular formula C5H3BBrF2NO2 B8133900 4-Bromo-2,5-difluoropyridine-3-boronic acid

4-Bromo-2,5-difluoropyridine-3-boronic acid

Cat. No.: B8133900
M. Wt: 237.80 g/mol
InChI Key: SRHVPVNTBWHQJR-UHFFFAOYSA-N
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Description

4-Bromo-2,5-difluoropyridine-3-boronic acid is a boronic acid derivative with significant utility in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of bromine, fluorine, and boronic acid functional groups attached to a pyridine ring, making it a versatile intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-difluoropyridine-3-boronic acid typically involves the halogenation and subsequent borylation of a pyridine derivative. One common method includes the nucleophilic substitution of a halogenated pyridine with a boronic acid reagent under palladium-catalyzed conditions. For example, 2,5-difluoropyridine can be brominated to yield 4-bromo-2,5-difluoropyridine, which is then subjected to a borylation reaction using a boronic acid reagent in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,5-difluoropyridine-3-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the coupling reactions.

    Solvents: Toluene, ethanol, and water are frequently used solvents in these reactions.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-difluoropyridine-3-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond . The boronic acid group plays a crucial role in facilitating the transmetalation step, which is essential for the coupling reaction to proceed efficiently.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2,5-difluoropyridine-3-boronic acid is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these functional groups with the boronic acid moiety makes it a highly versatile and valuable compound in synthetic chemistry .

Properties

IUPAC Name

(4-bromo-2,5-difluoropyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BBrF2NO2/c7-4-2(8)1-10-5(9)3(4)6(11)12/h1,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHVPVNTBWHQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CN=C1F)F)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BBrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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